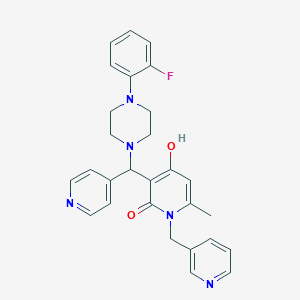
3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C28H28FN5O2 and its molecular weight is 485.563. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one , identified by its CAS number 897612-09-8 , is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C28H28FN5O2
- Molecular Weight : 485.6 g/mol
- Structure : The structure features multiple functional groups, including piperazine and pyridine moieties, which are known to influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in neurological disorders.
- Kinase Inhibition : Some studies indicate that similar compounds may act as inhibitors of receptor tyrosine kinases (RTKs), which play significant roles in cell signaling related to cancer progression and metastasis .
- Antioxidant Activity : The hydroxyl group on the pyridine ring may contribute to antioxidant properties, potentially protecting cells from oxidative stress .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro studies showed that related pyridine derivatives inhibited the growth of A549 lung cancer cells more effectively than the standard drug imatinib .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties:
- Studies indicated high efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The structure-function relationship suggested that specific substituents enhance antimicrobial activity .
Antioxidant Properties
The antioxidant capacity was assessed through various assays, showing IC50 values comparable to ascorbic acid, a well-known antioxidant. This suggests potential for use in oxidative stress-related conditions .
Study 1: Anticancer Efficacy
A recent study synthesized several analogs of the target compound and tested their anticancer efficacy against multiple cell lines. The results indicated that modifications in the piperazine and pyridine groups significantly influenced cytotoxicity. The most potent analogs achieved IC50 values in the low micromolar range against A549 cells .
Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, indicating a promising alternative for treating resistant infections .
Data Summary
Eigenschaften
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O2/c1-20-17-25(35)26(28(36)34(20)19-21-5-4-10-31-18-21)27(22-8-11-30-12-9-22)33-15-13-32(14-16-33)24-7-3-2-6-23(24)29/h2-12,17-18,27,35H,13-16,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTKSVPWTLYHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC=NC=C3)N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














